molecular formula C5H12S2 B14723946 2-Methylbutane-1,4-dithiol CAS No. 6943-89-1

2-Methylbutane-1,4-dithiol

Cat. No.: B14723946
CAS No.: 6943-89-1
M. Wt: 136.3 g/mol
InChI Key: JMCFBCWREVSFFF-UHFFFAOYSA-N
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Description

2-Methylbutane-1,4-dithiol is an organic compound with the molecular formula C5H12S2 It is a dithiol, meaning it contains two thiol (-SH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-butanediol with thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically proceeds as follows:

C5H12O2+2H2SC5H12S2+2H2O\text{C5H12O2} + 2 \text{H2S} \rightarrow \text{C5H12S2} + 2 \text{H2O} C5H12O2+2H2S→C5H12S2+2H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutane-1,4-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbons.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Hydrocarbons (C5H12)

    Substitution: Alkylated thiols (R-S-R’)

Scientific Research Applications

2-Methylbutane-1,4-dithiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylbutane-1,4-dithiol involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, such as the formation and breaking of disulfide bonds in proteins. The compound can interact with molecular targets like enzymes and proteins, affecting their structure and function.

Comparison with Similar Compounds

    2-Methylbutane (Isopentane): A branched-chain hydrocarbon with similar structural features but lacking thiol groups.

    1,4-Butanedithiol: Another dithiol with a similar structure but without the methyl group.

Properties

CAS No.

6943-89-1

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

2-methylbutane-1,4-dithiol

InChI

InChI=1S/C5H12S2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3

InChI Key

JMCFBCWREVSFFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCS)CS

Origin of Product

United States

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